molecular formula C11H14N2O3S B2526396 N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide CAS No. 2094749-67-2

N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide

Cat. No. B2526396
CAS RN: 2094749-67-2
M. Wt: 254.3
InChI Key: DTGZFBHKRCGARA-UHFFFAOYSA-N
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Description

N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide, commonly known as MSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MSMP is a sulfonamide-based compound that is synthesized through a multi-step process.

Mechanism Of Action

MSMP inhibits the activity of carbonic anhydrase and histone deacetylase through a process known as covalent inhibition. This process involves the formation of a covalent bond between the inhibitor and the target enzyme, which prevents the enzyme from carrying out its normal functions. The inhibition of these enzymes can lead to various physiological and biochemical effects, such as the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by MSMP has been shown to reduce the growth and proliferation of cancer cells. This is because carbonic anhydrase is involved in the regulation of pH levels in cells, and the inhibition of this enzyme can disrupt the pH balance, leading to cell death. MSMP has also been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

MSMP has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase and histone deacetylase, which allows for precise control over the experimental conditions. It is also relatively stable and can be stored for extended periods without significant degradation. However, MSMP has some limitations, including its relatively high cost and the complex synthesis process required to obtain it.

Future Directions

There are several future directions for research on MSMP. One potential area of study is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of MSMP in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of new derivatives of MSMP with improved properties and efficacy is an area of active research. Overall, MSMP has significant potential for use in scientific research and the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of MSMP involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with methylsulfonamide, followed by the reaction of the resulting compound with propargyl bromide. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis of MSMP is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.

Scientific Research Applications

MSMP has shown significant potential in scientific research due to its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. This inhibition can lead to various physiological and biochemical effects that have been studied extensively in recent years. MSMP has been shown to have potential applications in the treatment of cancer, inflammation, and various other diseases.

properties

IUPAC Name

N-[[3-(methanesulfonamido)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-11(14)12-8-9-5-4-6-10(7-9)13-17(2,15)16/h3-7,13H,1,8H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZFBHKRCGARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide

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